N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO3S It is known for its unique structure, which includes a cyclopropoxy group and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide typically involves the reaction of cyclopropyl alcohol with a suitable dienyl precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the cyclopropoxy group. The methanesulfonamide group is introduced through a subsequent reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropoxy ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy alcohols.
Substitution: Formation of substituted cyclopropoxy derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide involves its interaction with specific molecular targets. The cyclopropoxy group can participate in electrophilic or nucleophilic reactions, while the methanesulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Cyclopropoxy-2-methylcyclohexa-2,4-dienyl)methanesulfonamide
- N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide is unique due to its specific substitution pattern on the cyclohexa-2,4-dienyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17NO3S |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-3-methylcyclohexa-2,4-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-5-9(12-16(2,13)14)7-11(6-8)15-10-3-4-10/h5-6,9-10,12H,3-4,7H2,1-2H3 |
InChI Key |
KYJOBPUOUXIYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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